

Introduction: The Significance of 3-Amino-5-nitrobenz[d]isothiazole

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Compound of Interest

Compound Name: 5-Nitrobenzo[d]isothiazol-3-amine

Cat. No.: B3430556

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3-Amino-5-nitrobenz[d]isothiazole is a heterocyclic compound of significant interest in medicinal and materials chemistry. Its unique molecular architecture, featuring a fused bicyclic system with both electron-donating (amino) and electron-withdrawing (nitro) groups, makes it a valuable and versatile building block in organic synthesis.^[1] This compound serves as a crucial intermediate in the development of a wide array of biologically active molecules.^[1]

Researchers leverage its structure for the synthesis of novel pharmaceuticals, particularly in the pursuit of anti-cancer and anti-infective agents, where it can be elaborated to interact with specific biological targets.^{[1][2]} Beyond its pharmaceutical applications, 3-Amino-5-nitrobenz[d]isothiazole is also utilized in the development of agrochemicals, high-performance dyes, and advanced polymer materials.^[1]

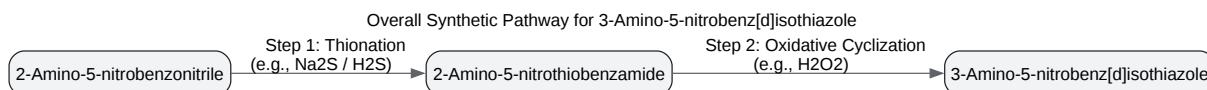
This application note provides a detailed, two-step protocol for the synthesis of 3-Amino-5-nitrobenz[d]isothiazole. The synthesis begins with the conversion of commercially available 2-amino-5-nitrobenzonitrile to an intermediate thioamide, followed by an oxidative cyclization to yield the final product. This guide is intended for researchers and scientists in drug development and organic synthesis, offering a comprehensive walkthrough of the procedure, mechanistic insights, safety protocols, and characterization data.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages:

- **Thionation:** Conversion of the nitrile group of 2-amino-5-nitrobenzonitrile into a thioamide group to form 2-amino-5-nitrothiobenzamide.

- Oxidative Cyclization: Intramolecular ring closure of the thioamide intermediate using an oxidizing agent to form the benz[d]isothiazole ring system.



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Caption: Overall two-step synthesis of the target compound.

Mechanistic Considerations

The key transformation is the intramolecular oxidative cyclization of 2-amino-5-nitrothiobenzamide. The reaction is believed to proceed via the oxidation of the sulfur atom in the thioamide group. This generates a reactive sulfenyl intermediate which is susceptible to nucleophilic attack by the adjacent aromatic amino group. Subsequent dehydration leads to the formation of the stable, aromatic isothiazole ring. The choice of a mild oxidizing agent like hydrogen peroxide is crucial to prevent over-oxidation or degradation of the starting material and product.^[3]

Materials and Equipment

Reagents and Chemicals

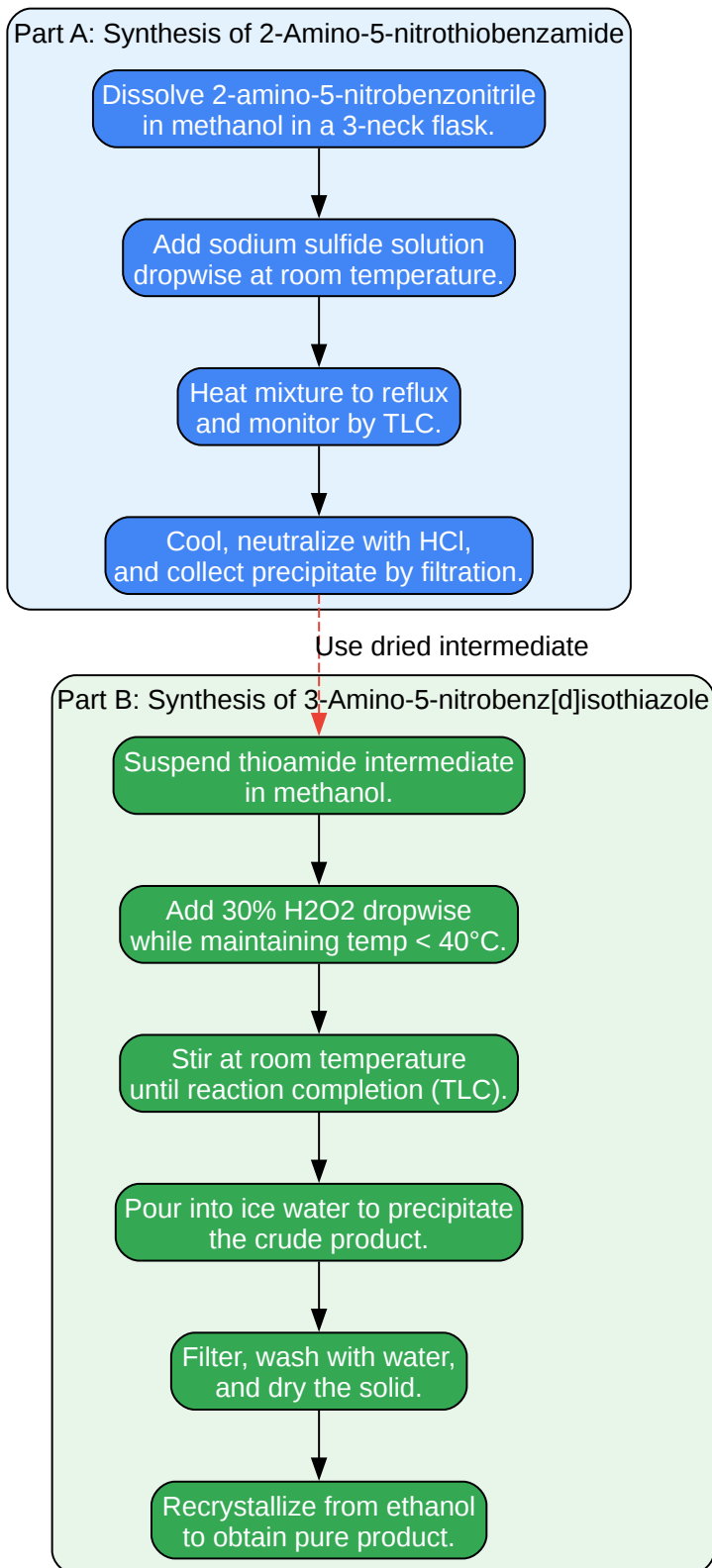
Reagent	CAS No.	M.W. (g/mol)	Purity	Supplier
2-Amino-5-nitrobenzonitrile	10406-92-5	163.13	≥97%	Standard chemical suppliers
Sodium Sulfide Hydrate (Na ₂ S·xH ₂ O)	1313-82-2	78.04 (anhydrous)	≥98%	Standard chemical suppliers
Hydrogen Peroxide (30% w/w)	7722-84-1	34.01	30% aq. solution	Standard chemical suppliers
Methanol (MeOH)	67-56-1	32.04	ACS Grade	Standard chemical suppliers
Ethanol (EtOH)	64-17-5	46.07	ACS Grade	Standard chemical suppliers
Hydrochloric Acid (HCl)	7647-01-0	36.46	37% (conc.)	Standard chemical suppliers
Sodium Bicarbonate (NaHCO ₃)	144-55-8	84.01	≥99%	Standard chemical suppliers
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	120.37	≥99%	Standard chemical suppliers

Laboratory Equipment

- Three-neck round-bottom flasks (250 mL, 500 mL)
- Reflux condenser and heating mantle
- Magnetic stirrer and stir bars

- Dropping funnel
- Thermometer
- Büchner funnel and vacuum flask
- Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
- Rotary evaporator
- pH paper or pH meter
- Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Melting point apparatus

Experimental Protocol



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Caption: Step-by-step experimental workflow diagram.

Part A: Synthesis of 2-Amino-5-nitrothiobenzamide (Intermediate)

- **Reaction Setup:** In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 2-amino-5-nitrobenzonitrile (16.3 g, 0.1 mol) in 200 mL of methanol. Stir the mixture at room temperature until all the solid has dissolved.
- **Reagent Addition:** In a separate beaker, prepare a solution of sodium sulfide hydrate (12.0 g, ~0.15 mol) in 50 mL of water. Transfer this solution to the dropping funnel. Add the sodium sulfide solution dropwise to the stirred methanolic solution over 30 minutes.
 - **Causality Note:** The dropwise addition helps to control any initial exotherm. Sodium sulfide acts as the sulfur source to convert the nitrile to a thioamide.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux for 4-6 hours.
- **Monitoring:** Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The disappearance of the starting material spot indicates the completion of the reaction.
- **Work-up and Isolation:** Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding 2M hydrochloric acid until the pH is approximately 7. A yellow-orange solid will precipitate.
 - **Causality Note:** Neutralization protonates the phenoxide-like intermediates and precipitates the less soluble thioamide product.
- **Filtration:** Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
- **Drying:** Dry the collected solid under vacuum to a constant weight. The product, 2-amino-5-nitrothiobenzamide, should be an orange powder.

Part B: Oxidative Cyclization to 3-Amino-5-nitrobenz[d]isothiazole (Final Product)

- **Reaction Setup:** In a 250 mL round-bottom flask, suspend the dried 2-amino-5-nitrothiobenzamide (9.85 g, 0.05 mol) in 100 mL of methanol. Stir the suspension vigorously at room temperature.
- **Oxidant Addition:** Slowly add 30% hydrogen peroxide (5.3 mL, ~0.055 mol) dropwise to the suspension over 20 minutes.^[3] Monitor the internal temperature and use an ice bath if necessary to keep it below 40°C.
 - **Causality Note:** Hydrogen peroxide is a potent but controllable oxidizing agent for this cyclization. Controlled addition is critical to prevent a runaway reaction and unwanted side products.
- **Reaction:** After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. The color of the suspension may change, and the reaction progress can be monitored by TLC.
- **Product Precipitation:** Once the reaction is complete, pour the reaction mixture into 400 mL of ice-cold water with stirring. The crude product will precipitate as a solid.
- **Isolation:** Collect the solid by vacuum filtration. Wash the filter cake with plenty of water (3 x 100 mL) to remove any unreacted reagents and soluble byproducts.
- **Purification:** The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then allow it to cool slowly to room temperature and then in an ice bath to form crystals.
- **Final Product:** Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. This yields 3-Amino-5-nitrobenz[d]isothiazole as a yellow to brown crystalline powder.

Characterization and Data

The identity and purity of the synthesized 3-Amino-5-nitrobenz[d]isothiazole should be confirmed using standard analytical techniques.

Property	Expected Value
Appearance	Light yellow to brown powder/crystal
Molecular Formula	$C_7H_5N_3O_2S$ [4]
Molecular Weight	195.20 g/mol [4]
Melting Point	~250 °C (with decomposition)[5]
1H NMR (DMSO- d_6)	Expected peaks for aromatic protons and the amine protons. The exact shifts should be confirmed against a reference spectrum or by prediction software.
Purity (by Titration/HPLC)	>93-97%[5]

Safety Precautions and Waste Disposal

Strict adherence to safety protocols is mandatory.

- General Precautions: All manipulations should be performed inside a certified chemical fume hood.[6][7]
- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene are recommended).[6][7][8]
- Reagent-Specific Hazards:
 - Sodium Sulfide (Na_2S): Highly corrosive and hygroscopic.[8] Contact with acids or moisture will release highly toxic, flammable, and foul-smelling hydrogen sulfide (H_2S) gas.[6][9] Store in a cool, dry place away from acids and oxidizing agents.[6][9] In case of a spill, do not use water; contain the spill with an inert material like sand or vermiculite and follow institutional guidelines for hazardous waste cleanup.[6][7]
 - Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns. Keep away from flammable materials.
 - Solvents: Methanol and ethanol are flammable. Keep away from ignition sources.

- **Waste Disposal:** All chemical waste, including residual reaction mixtures and solvent washes, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations.^[7] Do not pour any waste down the drain.^[7]

Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
Low Yield in Part A	Incomplete reaction.	Extend reflux time. Ensure the quality of the sodium sulfide, as it can degrade upon exposure to air and moisture.
Loss of product during work-up.	Ensure pH is properly adjusted to ~7 for maximum precipitation. Avoid excessive washing.	
Low Yield in Part B	Insufficient oxidation.	Ensure the hydrogen peroxide used is of the correct concentration and has not degraded. A slight excess can be used if needed.
Over-oxidation or side reactions.	Maintain strict temperature control (<40°C) during H ₂ O ₂ addition.	
Product is Impure	Incomplete reaction or side products.	Monitor the reaction closely with TLC to ensure full conversion.
Ineffective purification.	Ensure proper solvent choice and technique for recrystallization. A second recrystallization may be necessary.	

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